Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane
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Overview
Description
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is an organosilicon compound with the molecular formula C11H19ClSi. It is characterized by the presence of a bicyclic structure with a silicon atom bonded to a chlorine atom and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the reaction of 5-ethylidenebicyclo[2.2.1]hept-2-ene with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common method involves the use of a catalyst such as platinum or palladium to facilitate the addition of the chlorodimethylsilane to the bicyclic alkene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product. Post-reaction purification typically involves distillation or chromatography to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxy, amino, or thio derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Scientific Research Applications
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, which allows for the modification of organic molecules. The bicyclic structure provides rigidity and stability to the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate
- Bicyclo[2.2.1]heptanes
Uniqueness
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is unique due to the presence of both a silicon atom and a bicyclic structure. This combination imparts unique chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
Properties
CAS No. |
105731-86-0 |
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Molecular Formula |
C11H19ClSi |
Molecular Weight |
214.80 g/mol |
IUPAC Name |
chloro-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane |
InChI |
InChI=1S/C11H19ClSi/c1-4-8-5-10-6-9(8)7-11(10)13(2,3)12/h4,9-11H,5-7H2,1-3H3 |
InChI Key |
IXOLVQQJOWFOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CC1CC2[Si](C)(C)Cl |
Origin of Product |
United States |
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